Enhanced Hydrogen-Bond Acceptor Capacity vs. the Des-Cyanomethyl Analog
The cyanomethyl group at the pyrazole 4‑position increases the hydrogen‑bond acceptor (HBA) count by 1 relative to the des‑cyanomethyl comparator [3-(thien-2-yl)-1H-pyrazol-1-yl]acetic acid (CAS 959582-96-8). This quantitative change can enhance specific polar interactions with biological targets without altering the hydrogen‑bond donor profile (HBD remains 1) [1].
| Evidence Dimension | Hydrogen-Bond Acceptor Count (HBA) / Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | HBA = 5; TPSA = 90.6 Ų |
| Comparator Or Baseline | Des‑cyanomethyl analog (CAS 959582-96-8): HBA = 4; TPSA = 83.4 Ų |
| Quantified Difference | ΔHBA = +1 (+25%); ΔTPSA = +7.2 Ų (+8.6%) |
| Conditions | PubChem-computed values (XLogP3, Cactvs TPSA) |
Why This Matters
For procurement decisions in a medicinal‑chemistry campaign, the additional HBA and larger PSA of the target compound may improve solubility and enable target interactions that are inaccessible to the des‑cyanomethyl analog, directly impacting hit‑to‑lead progression.
- [1] PubChem Computed Properties. CID 121213742 (target) vs. CID 2737281 (des‑cyanomethyl analog). National Center for Biotechnology Information (2026). View Source
